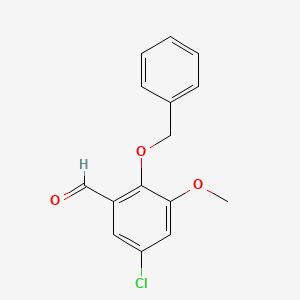

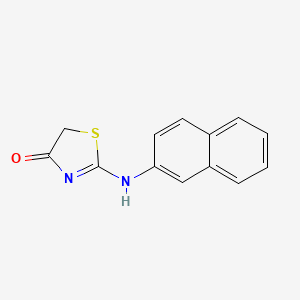

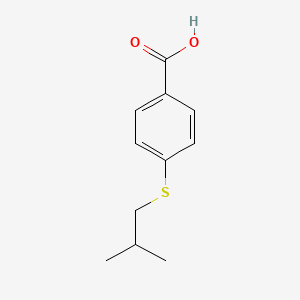

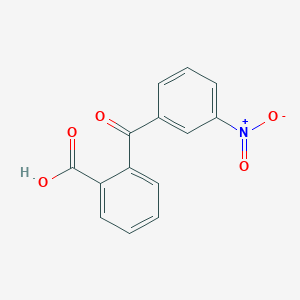

2-(naphthalen-2-ylamino)-1,3-thiazol-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound identified as “2-(naphthalen-2-ylamino)-1,3-thiazol-4-one” is known as Alt-R S.p. HiFi Cas9 Nuclease V3. This compound is a high-fidelity Streptococcus pyogenes Cas9 protein, which is widely used in genome editing applications. It significantly reduces off-target effects without compromising performance, making it ideal for routine experiments and challenging genome editing applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Alt-R S.p. HiFi Cas9 Nuclease V3 involves recombinant DNA technology. The Cas9 protein is expressed in an Escherichia coli strain that carries the gene encoding the nuclease. The protein is then purified using a series of chromatographic techniques to ensure high purity and activity .

Industrial Production Methods

In industrial settings, the production of Alt-R S.p. HiFi Cas9 Nuclease V3 follows a similar recombinant DNA technology approach. Large-scale fermentation processes are employed to culture the E. coli strain, followed by purification steps to isolate the Cas9 protein. The final product is formulated to ensure stability and activity for genome editing applications .

Analyse Des Réactions Chimiques

Types of Reactions

Alt-R Sp HiFi Cas9 Nuclease V3 primarily undergoes enzymatic reactions rather than traditional chemical reactions

Common Reagents and Conditions

The key reagents used with Alt-R S.p. HiFi Cas9 Nuclease V3 include the guide RNA (gRNA) and target DNA. The reaction conditions typically involve a buffer system that maintains the optimal pH and ionic strength for the nuclease activity. The reaction is carried out at physiological temperatures (37°C) to mimic the conditions within living cells .

Major Products Formed

The major product formed from the reaction involving Alt-R S.p. HiFi Cas9 Nuclease V3 is a double-stranded break (DSB) in the target DNA. This break can be repaired by the cell’s natural repair mechanisms, leading to insertions, deletions, or precise modifications at the target site .

Applications De Recherche Scientifique

Alt-R S.p. HiFi Cas9 Nuclease V3 has a wide range of applications in scientific research:

Chemistry: Used in the study of gene function and regulation by enabling precise modifications in the genome.

Biology: Facilitates the creation of genetically modified organisms (GMOs) for studying disease models and biological pathways.

Medicine: Employed in gene therapy research to correct genetic defects and treat diseases at the genetic level.

Industry: Used in the development of genetically engineered crops with improved traits such as pest resistance and increased yield .

Mécanisme D'action

Alt-R S.p. HiFi Cas9 Nuclease V3 exerts its effects through a mechanism known as CRISPR-Cas9. The Cas9 protein forms a complex with the guide RNA (gRNA), which directs the complex to a specific DNA sequence. The Cas9 protein then introduces a double-stranded break at the target site. This break can be repaired by the cell’s natural repair mechanisms, leading to gene editing .

Comparaison Avec Des Composés Similaires

Similar Compounds

Alt-R S.p. Cas9 Nuclease V3: Another variant of the Cas9 protein with similar genome editing capabilities but lower specificity compared to the HiFi version.

Cas12a (Cpf1): A different CRISPR-associated nuclease with distinct target recognition and cleavage properties.

Cas9 Nickase: A modified version of Cas9 that introduces single-stranded breaks instead of double-stranded breaks .

Uniqueness

Alt-R S.p. HiFi Cas9 Nuclease V3 is unique due to its high fidelity and reduced off-target effects. This makes it particularly valuable for applications requiring precise genome editing with minimal unintended modifications .

Propriétés

IUPAC Name |

2-(naphthalen-2-ylamino)-1,3-thiazol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS/c16-12-8-17-13(15-12)14-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXAADDPGLWMGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N=C(S1)NC2=CC3=CC=CC=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N=C(S1)NC2=CC3=CC=CC=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine](/img/structure/B7762024.png)

![2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B7762086.png)